2,4-Dihexyloxybenzeneboronic acid
Overview
Description
2,4-Dihexyloxybenzeneboronic acid is an organoboron compound with the molecular formula C18H31BO4. It is a derivative of benzeneboronic acid, where two hexyloxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2,4-Dihexyloxybenzeneboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of the SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of This compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. It is known that the compound is relatively stable and can be readily prepared , suggesting that it may be robust against various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihexyloxybenzeneboronic acid typically involves the reaction of 2,4-dihexyloxybenzene with a boron-containing reagent. One common method is the reaction of 2,4-dihexyloxybenzene with boronic acid or boron trihalides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihexyloxybenzeneboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The hexyloxy groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Scientific Research Applications
2,4-Dihexyloxybenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the hexyloxy groups.
2,4-Dimethoxybenzeneboronic Acid: Similar structure but with methoxy groups instead of hexyloxy groups.
2,4-Diethoxybenzeneboronic Acid: Similar structure but with ethoxy groups instead of hexyloxy groups.
Uniqueness
2,4-Dihexyloxybenzeneboronic acid is unique due to its hexyloxy substituents, which can influence its solubility, reactivity, and interactions in various chemical reactions. These properties make it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(2,4-dihexoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-16-11-12-17(19(20)21)18(15-16)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRQDWVWHWZAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCCCC)OCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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